molecular formula C21H22N6O5S B10963534 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide

Cat. No.: B10963534
M. Wt: 470.5 g/mol
InChI Key: OEEWIADSBUKBKN-UHFFFAOYSA-N
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Description

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thienopyrimidine core, and a furanamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE typically involves multi-step organic reactions. The initial steps often include the preparation of the pyrazole and thienopyrimidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group on the pyrazole ring can be oxidized to form different functional groups.

    Reduction: The nitro group can also be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thienopyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso or hydroxylamine derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitroso-1H-pyrazole: Shares the pyrazole ring but lacks the thienopyrimidine and furanamide groups.

    4,4-Dimethyl-5-nitro-2-pentanone: Contains a nitro group but has a different core structure.

Uniqueness

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE is unique due to its combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.

Properties

Molecular Formula

C21H22N6O5S

Molecular Weight

470.5 g/mol

IUPAC Name

5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)furan-2-carboxamide

InChI

InChI=1S/C21H22N6O5S/c1-5-6-15-9-16-20(33-15)22-13(4)26(21(16)29)24-19(28)17-8-7-14(32-17)10-25-12(3)18(27(30)31)11(2)23-25/h7-9H,5-6,10H2,1-4H3,(H,24,28)

InChI Key

OEEWIADSBUKBKN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=CC=C(O3)CN4C(=C(C(=N4)C)[N+](=O)[O-])C)C

Origin of Product

United States

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